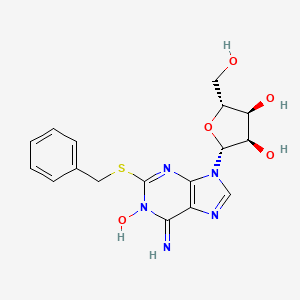
2-Amino-5-cyano-7-((1,3-dihydroxy-2-propoxy)methyl)-pyrrolo(2,3-d)pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-7-(((1,3-dihydroxypropan-2-yl)oxy)methyl)-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile is a heterocyclic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrrolo[2,3-d]pyrimidine core, making it an interesting subject for research in medicinal chemistry and other related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-7-(((1,3-dihydroxypropan-2-yl)oxy)methyl)-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile typically involves multi-step organic reactions. One common method includes the reaction of aromatic aldehydes with malononitrile and indolin-3-one in the presence of ammonium acetate as a catalyst in ethanol . This reaction proceeds through nucleophilic addition and subsequent cyclization to form the desired heterocyclic structure.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, including the use of continuous flow reactors and more efficient catalysts to improve yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-Amino-7-(((1,3-dihydroxypropan-2-yl)oxy)methyl)-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino and hydroxyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce primary amines.
Scientific Research Applications
2-Amino-7-(((1,3-dihydroxypropan-2-yl)oxy)methyl)-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Amino-7-(((1,3-dihydroxypropan-2-yl)oxy)methyl)-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding domains. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
2-Amino-7-(((1,3-dihydroxypropan-2-yl)oxy)methyl)-1,7-dihydro-6H-purin-6-one: Shares a similar core structure but differs in the substitution pattern.
Polysubstituted 2-amino-4H-pyrans: Similar in terms of the amino and hydroxyl functional groups but have different core structures.
Uniqueness
The uniqueness of 2-Amino-7-(((1,3-dihydroxypropan-2-yl)oxy)methyl)-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile lies in its specific substitution pattern and the presence of both amino and nitrile groups, which confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
CAS No. |
127945-75-9 |
|---|---|
Molecular Formula |
C11H13N5O4 |
Molecular Weight |
279.25 g/mol |
IUPAC Name |
2-amino-7-(1,3-dihydroxypropan-2-yloxymethyl)-4-oxo-3H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C11H13N5O4/c12-1-6-2-16(5-20-7(3-17)4-18)9-8(6)10(19)15-11(13)14-9/h2,7,17-18H,3-5H2,(H3,13,14,15,19) |
InChI Key |
HESKXPHOZZLDAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=C(N1COC(CO)CO)N=C(NC2=O)N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


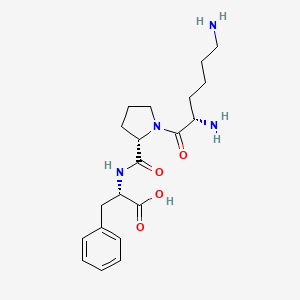
![4-Isopropoxy-2-(piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine oxalate](/img/structure/B15214297.png)
![N-[(3,4-Dichlorophenyl)methyl]-5-(pyrimidin-5-yl)pyridin-3-amine](/img/structure/B15214305.png)
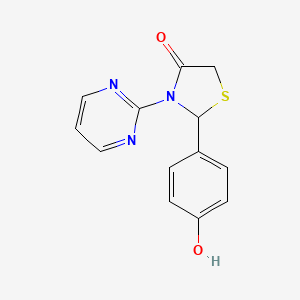
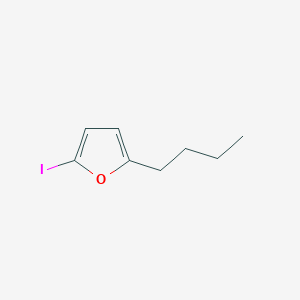
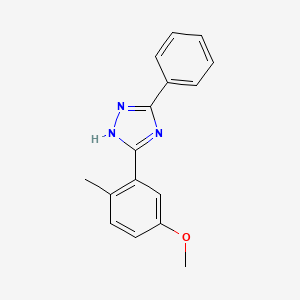
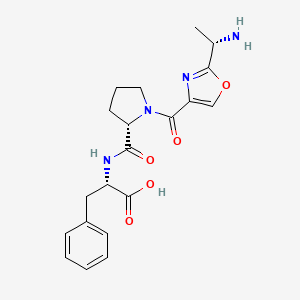
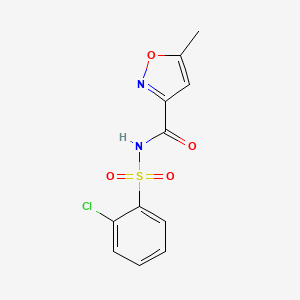
![2-[(2-Chlorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidine-3-thione](/img/structure/B15214336.png)
![7-butoxy-2H-triazolo[4,5-d]pyrimidine](/img/structure/B15214339.png)
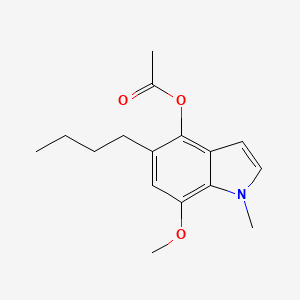
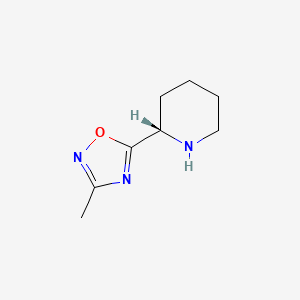
![[2,2'-Bi-1H-pyrrole]-5,5'-dicarboxamide, N,N'-dinonyl-](/img/structure/B15214361.png)
